![molecular formula C185H286N52O58S2 B10837349 4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)
4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TM30339 is an analogue of the natural hormone Pancreatic Polypeptide, which is released in connection with meals. TM30339 works through the same receptor as the natural satiety hormone, Pancreatic Polypeptide, but TM30339 has improved properties compared with Pancreatic Polypeptide. TM30339 mimics a natural satiety signal from the gastrointestinal system involved in the regulation of food intake in humans. It has been developed for the treatment of obesity .
Preparation Methods
The preparation methods for TM30339 involve synthetic routes that include the formation of pharmaceutically acceptable salts and crystalline forms. The specific synthetic routes and reaction conditions are proprietary and detailed in patents . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
TM30339 undergoes various chemical reactions, including:
Oxidation: TM30339 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within TM30339.
Substitution: TM30339 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TM30339 has several scientific research applications, including:
Chemistry: TM30339 is used in the study of receptor-ligand interactions and the development of receptor-specific drugs.
Biology: TM30339 is used to study the regulation of food intake and energy balance in biological systems.
Medicine: TM30339 is being investigated for its potential use in the treatment of obesity and related metabolic disorders
Industry: TM30339 is used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
TM30339 works through the Y4 receptor, similar to the natural satiety hormone Pancreatic Polypeptide. It mimics a natural satiety signal from the gastrointestinal tract involved in the regulation of food intake in humans. In pre-clinical studies in obese mice, the Y4 receptor selective TM30339 was highly efficacious with respect to long-term body weight reduction .
Comparison with Similar Compounds
TM30339 is compared with other similar compounds such as Obinepitide, which is a dual-analogue of Peptide YY3-36 and Pancreatic Polypeptide. While both compounds target the Y4 receptor, TM30339 has improved properties over Pancreatic Polypeptide, making it more effective in regulating food intake and reducing body weight . Other similar compounds include various analogues of Pancreatic Polypeptide and Peptide YY, each with unique properties and mechanisms of action.
Properties
Key on ui mechanism of action |
TM30339 works through the Y4 receptor like the natural satiety hormone, Pancreatic Polypeptide, PP, but TM30339 has improved properties over PP. Thus, TM30339 mimics a natural satiety signal from the gastrointestinal tract involved in the regulation of food intake in man. In pre-clinical studies in obese mice, the Y4 receptor selective TM30339 was highly efficacious with respect to long term body weight reduction. |
|---|---|
Molecular Formula |
C185H286N52O58S2 |
Molecular Weight |
4231 g/mol |
IUPAC Name |
4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C185H286N52O58S2/c1-20-92(10)144(172(282)222-122(83-136(189)246)161(271)213-115(64-75-297-19)158(268)218-120(78-90(6)7)163(273)229-146(99(17)239)181(292)295-231-117(33-24-68-202-185(197)198)175(285)236-72-27-36-131(236)167(277)214-110(32-23-67-201-184(195)196)154(264)224-126(178(288)289)81-102-43-51-106(242)52-44-102)227-164(274)121(79-100-39-47-104(240)48-40-100)220-153(263)109(31-22-66-200-183(193)194)209-152(262)108(30-21-65-199-182(191)192)210-159(269)118(76-88(2)3)219-162(272)123(85-141(253)254)217-148(258)94(12)204-150(260)97(15)230-293-179(290)127(82-103-45-53-107(243)54-46-103)225-157(267)111(55-59-134(187)244)208-147(257)95(13)205-151(261)114(63-74-296-18)212-155(265)112(56-60-135(188)245)211-156(266)113(57-61-139(249)250)215-168(278)132-37-29-73-237(132)177(287)145(98(16)238)228-149(259)96(14)206-165(275)124(84-137(190)247)232-294-180(291)128(86-142(255)256)207-138(248)87-203-166(276)129-34-25-70-234(129)176(286)125(80-101-41-49-105(241)50-42-101)223-171(281)143(91(8)9)226-170(280)133-38-28-71-235(133)174(284)116(58-62-140(251)252)216-160(270)119(77-89(4)5)221-169(279)130-35-26-69-233(130)173(283)93(11)186/h39-54,88-99,108-133,143-146,230-232,238-243H,20-38,55-87,186H2,1-19H3,(H2,187,244)(H2,188,245)(H2,189,246)(H2,190,247)(H,203,276)(H,204,260)(H,205,261)(H,206,275)(H,207,248)(H,208,257)(H,209,262)(H,210,269)(H,211,266)(H,212,265)(H,213,271)(H,214,277)(H,215,278)(H,216,270)(H,217,258)(H,218,268)(H,219,272)(H,220,263)(H,221,279)(H,222,282)(H,223,281)(H,224,264)(H,225,267)(H,226,280)(H,227,274)(H,228,259)(H,229,273)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,288,289)(H4,191,192,199)(H4,193,194,200)(H4,195,196,201)(H4,197,198,202) |
InChI Key |
ZECLZCGVVAIWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=NC(CC(=N)O)C(=NC(CCSC)C(=NC(CC(C)C)C(=NC(C(C)O)C(=O)ONC(CCCNC(=N)N)C(=O)N1CCCC1C(=NC(CCCNC(=N)N)C(=NC(CC2=CC=C(C=C2)O)C(=O)O)O)O)O)O)O)O)N=C(C(CC3=CC=C(C=C3)O)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(C(CC(C)C)N=C(C(CC(=O)O)N=C(C(C)N=C(C(C)NOC(=O)C(CC4=CC=C(C=C4)O)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(CCSC)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C5CCCN5C(=O)C(C(C)O)N=C(C(C)N=C(C(CC(=N)O)NOC(=O)C(CC(=O)O)N=C(CN=C(C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N=C(C(C(C)C)N=C(C8CCCN8C(=O)C(CCC(=O)O)N=C(C(CC(C)C)N=C(C9CCCN9C(=O)C(C)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)

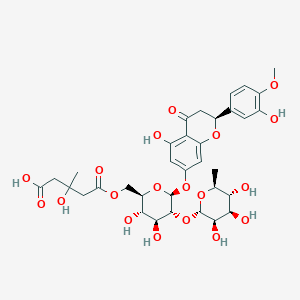
![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)
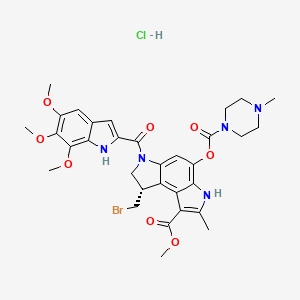
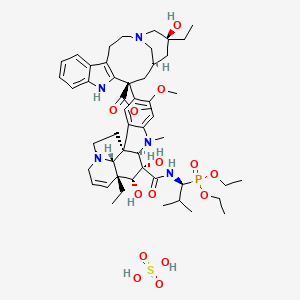
![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)
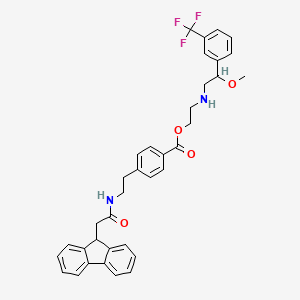

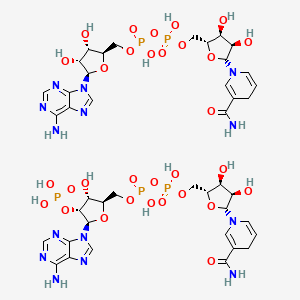
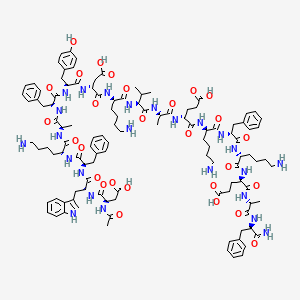
![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)
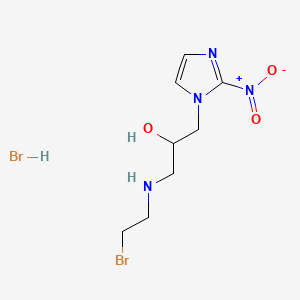
![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)
